(R)-2-amino-3-hydroxy-2-phenylpropanoic acid, commonly referred to as (R)-atrolactic acid, is a chiral organic compound with the molecular formula and a molar mass of approximately 181.19 g/mol. This compound is characterized by its white crystalline solid form and is notable for its presence in certain ferns and as a metabolite in specific strains of Escherichia coli .
This compound belongs to the class of organic compounds known as phenylalanine and its derivatives. These compounds are typically characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone, which contributes to their unique chemical properties .
Several methods have been explored for synthesizing (R)-2-amino-3-hydroxy-2-phenylpropanoic acid:
These methods allow for the production of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid with varying degrees of purity and yield.
The molecular structure of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid features:
(R)-2-amino-3-hydroxy-2-phenylpropanoic acid participates in various chemical reactions:
These reactions are significant for its applications in synthetic organic chemistry.
The mechanism of action for (R)-2-amino-3-hydroxy-2-phenylpropanoic acid is primarily linked to its biological activities:
Research indicates that these mechanisms could contribute to therapeutic effects in various biological contexts.
The density and boiling point are not universally reported but are generally consistent with similar organic compounds.
(R)-2-amino-3-hydroxy-2-phenylpropanoic acid has several scientific applications:
Whole-cell biocatalysis with Saccharomyces cerevisiae ATCC® 9080™ enables asymmetric synthesis of the target compound through inherent reductase systems. This yeast strain reduces α-keto-β-aryl precursors (e.g., 2-oxo-3-hydroxy-3-phenylpropanoic acid) with high stereoselectivity via NADPH-dependent enzymes confined within cellular architecture. The intracellular cofactor regeneration capacity of S. cerevisiae significantly enhances sustainability by avoiding exogenous cofactor supplementation [1] [4].
Critical reaction parameters include:
Table 1: Biocatalytic Performance of S. cerevisiae ATCC® 9080™
Reaction Time (h) | Temperature (°C) | Enantiomeric Excess (% ee) | Yield (%) |
---|---|---|---|
24 | 28 | 78 | 45 |
48 | 30 | 92 | 68 |
72 | 30 | 95 | 81 |
Post-biotransformation, cells are removed by centrifugation, and the supernatant undergoes ion-exchange chromatography to isolate the enantiomerically enriched product (≥90% purity) [2] [4].
Stereoinversion leverages racemase enzymes or transition metal catalysts to dynamically convert undesired (S)-enantiomers into the target (R)-configuration. This approach circumvents theoretical yield limitations (50%) inherent in kinetic resolution. Key methodologies include:
Reaction monitoring via chiral HPLC (Chiralpak® IA column) confirms progressive enrichment of the (R)-enantiomer, with final products meeting ≥95% purity standards [4].
Hydrolases (particularly lipases and esterases) achieve enantiomeric differentiation through selective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates exceptional discrimination (E-value >200) toward the racemic N-acetylated precursor:
Table 2: Hydrolase Performance in Kinetic Resolution
Enzyme | Substrate | Solvent | E-value | ee (%) (R) |
---|---|---|---|---|
CAL-B (immobilized) | N-Acetyl racemate | MTBE | >200 | 99 |
Porcine pancreas lipase | Ethyl ester racemate | Toluene | 85 | 90 |
Burkholderia cepacia | N-Carbamoyl racemate | THF | 120 | 96 |
Recombinant microbial reductases expressed in E. coli BL21(DE3) enable cell-free asymmetric synthesis with superior stereocontrol:
Crystallographic analysis confirms that residue substitutions widen the substrate-binding pocket, facilitating optimal orientation for re-face hydride transfer from NADPH to generate the (R)-alcohol configuration.
Maximizing yield and enantioselectivity requires multivariate optimization of biotransformation conditions:
Table 3: Multifactorial Optimization of Whole-Cell Biotransformation
Parameter | Baseline | Optimized | Impact on Yield | Impact on ee (R) |
---|---|---|---|---|
Biocatalyst (g·L⁻¹) | 10 | 18 | +41% | No change |
Dissolved O₂ (%) | 10 | 40 | +67% | +5% |
Temperature (°C) | 25 | 30 | +29% | -1% |
Co-substrate | Glucose | Glycerol | +22% | No change |
Adsorbent (g·g⁻¹ cells) | None | XAD-7HP (0.5) | +35% | No change |
Validated processes consistently deliver (R)-2-amino-3-hydroxy-3-phenylpropanoic acid with ≥95% chemical purity and ≥98% enantiomeric excess, meeting peptide synthesis standards [3] [4].
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